molecular formula C13H21NO B13034658 (R)-1-(2-Propoxyphenyl)butan-1-amine

(R)-1-(2-Propoxyphenyl)butan-1-amine

Cat. No.: B13034658
M. Wt: 207.31 g/mol
InChI Key: VYFQIZICRVOBTI-GFCCVEGCSA-N
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Description

(R)-1-(2-Propoxyphenyl)butan-1-amine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
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Biological Activity

(R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral amine that has garnered attention for its potential biological activities, particularly in the context of neuropsychiatric disorders and other therapeutic applications. This compound's unique structure, characterized by the presence of a propoxy group attached to a phenyl ring linked to a butanamine backbone, influences its pharmacological properties and interactions with biological targets.

  • Molecular Formula : C13_{13}H19_{19}NO
  • Molecular Weight : Approximately 207.30 g/mol
  • IUPAC Name : this compound

The structural features of this compound allow it to engage in specific interactions with receptors and enzymes, which are critical for its biological activity.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin receptors. Research indicates that it may modulate the activity of the 5-HT1A receptor subtype, which is known to influence mood and anxiety. The amine group in the compound allows for hydrogen bonding and ionic interactions with target molecules, enhancing its pharmacological efficacy.

Neuropharmacological Effects

Studies have suggested that this compound exhibits significant effects on mood regulation and anxiety reduction. Its potential as an anxiolytic or antidepressant agent is supported by evidence demonstrating its ability to alter serotonin signaling pathways .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity. In various animal models, it was found to enhance the anticonvulsant effects of other drugs, indicating a synergistic potential that could be harnessed in treating seizure disorders .

Comparative Analysis with Related Compounds

Compound NameStructural FeatureBiological Activity
(R)-1-(2-Methoxyphenyl)butan-1-amineContains a methoxy group instead of propoxySimilar neuropharmacological effects
(R)-1-(2-Ethoxyphenyl)butan-1-amineContains an ethoxy groupPotential anxiolytic properties
(R)-1-(2-Butoxyphenyl)butan-1-amineContains a butoxy groupInvestigated for similar receptor interactions

This table highlights how variations in the alkyl chain affect the biological activity and reactivity of these compounds.

Study 1: Neuropharmacological Evaluation

In a controlled study, this compound was administered to rodent models to assess its anxiolytic effects. Behavioral tests such as the elevated plus maze and forced swim test indicated a significant reduction in anxiety-like behaviors at doses of 10 mg/kg, suggesting effective modulation of serotonin pathways .

Study 2: Anticonvulsant Activity Assessment

Another study focused on evaluating the anticonvulsant properties of this compound in combination with standard anticonvulsants. Results showed that co-administration with phenobarbital led to enhanced seizure control in murine models, indicating its potential utility as an adjunct therapy in epilepsy management.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R)-1-(2-propoxyphenyl)butan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-7-12(14)11-8-5-6-9-13(11)15-10-4-2/h5-6,8-9,12H,3-4,7,10,14H2,1-2H3/t12-/m1/s1

InChI Key

VYFQIZICRVOBTI-GFCCVEGCSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1OCCC)N

Canonical SMILES

CCCC(C1=CC=CC=C1OCCC)N

Origin of Product

United States

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